N',2-diphenylquinoline-4-carbohydrazide 8m
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,2-diphenylquinoline-4-carbohydrazide 8m is a synthetic organic compound known for its role as a potent antagonist of the neurokinin-3 receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders .
Vorbereitungsmethoden
The synthesis of N’,2-diphenylquinoline-4-carbohydrazide 8m involves several stepsThis is followed by the incorporation of a fluorine atom at the 8-position to minimize unwanted affinity for certain receptors and the addition of a piperazine N-tert-butyl group for metabolic stability . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures .
Analyse Chemischer Reaktionen
N’,2-diphenylquinoline-4-carbohydrazide 8m undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while reduction can lead to the formation of more saturated compounds .
Wissenschaftliche Forschungsanwendungen
N’,2-diphenylquinoline-4-carbohydrazide 8m has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: The compound is employed in research on neurokinin receptors and their role in various physiological processes.
Wirkmechanismus
The mechanism of action of N’,2-diphenylquinoline-4-carbohydrazide 8m involves its binding to the neurokinin-3 receptor, thereby blocking the receptor’s activity. This antagonistic effect is achieved through the compound’s interaction with specific molecular targets and pathways within the central nervous system . The binding of the compound to the receptor prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects mediated by neurokinin-3 .
Vergleich Mit ähnlichen Verbindungen
N’,2-diphenylquinoline-4-carbohydrazide 8m is unique compared to other similar compounds due to its high selectivity and potency as a neurokinin-3 receptor antagonist. Similar compounds include:
2-Phenyl-4-quinolinecarboxamides: These compounds also act as neurokinin-3 receptor antagonists but may have different selectivity profiles and pharmacokinetic properties.
4-Quinolinecarboxamide derivatives: These derivatives share structural similarities with N’,2-diphenylquinoline-4-carbohydrazide 8m but may exhibit varying degrees of receptor affinity and metabolic stability.
Eigenschaften
Molekularformel |
C33H36FN5O3 |
---|---|
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
methyl N-[[3-[(4-tert-butylpiperazin-1-yl)methyl]-8-fluoro-2-phenylquinoline-4-carbonyl]amino]-N-phenylcarbamate |
InChI |
InChI=1S/C33H36FN5O3/c1-33(2,3)38-20-18-37(19-21-38)22-26-28(31(40)36-39(32(41)42-4)24-14-9-6-10-15-24)25-16-11-17-27(34)30(25)35-29(26)23-12-7-5-8-13-23/h5-17H,18-22H2,1-4H3,(H,36,40) |
InChI-Schlüssel |
KQNYTTDHCMFOME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCN(CC1)CC2=C(N=C3C(=C2C(=O)NN(C4=CC=CC=C4)C(=O)OC)C=CC=C3F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.